molecular formula C7H7BrF2N2O2 B2575686 2-[4-bromo-5-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid CAS No. 1946812-27-6

2-[4-bromo-5-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid

Cat. No.: B2575686
CAS No.: 1946812-27-6
M. Wt: 269.046
InChI Key: VTILQZNTYHQCJJ-UHFFFAOYSA-N
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Description

2-[4-Bromo-5-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid is a chemical building block of interest in medicinal chemistry for the development of novel kinase inhibitors. Pyrazole-containing scaffolds are frequently explored in pharmaceutical research for their potential to modulate enzyme activity. For instance, structurally related compounds have been investigated as covalent inhibitors for LIM kinase 1 (LIMK1), a key regulator of actin cytoskeleton dynamics, to achieve isoform selectivity in highly conserved binding sites . The bromo- and difluoromethyl- substitutions on the pyrazole ring make it a versatile intermediate for further synthetic modification via cross-coupling reactions, allowing researchers to generate diverse compound libraries for structure-activity relationship (SAR) studies. This compound is intended for research applications such as probe development and biochemical assay evaluation. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[4-bromo-5-(difluoromethyl)pyrazol-1-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrF2N2O2/c1-3(7(13)14)12-5(6(9)10)4(8)2-11-12/h2-3,6H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTILQZNTYHQCJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=C(C=N1)Br)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-bromo-5-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a pyrazole derivative followed by the introduction of the difluoromethyl group. The final step involves the formation of the propanoic acid moiety through a carboxylation reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization, chromatography, and distillation .

Chemical Reactions Analysis

Types of Reactions

2-[4-bromo-5-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazoles .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Recent studies have evaluated the anticancer properties of pyrazole derivatives, including 2-[4-bromo-5-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid. In vitro assays have shown that compounds containing the pyrazole ring can induce apoptosis in various cancer cell lines, such as breast cancer cells (MCF-7 and MDA-MB-231) when combined with conventional chemotherapy agents like doxorubicin .

Antimicrobial Properties : Pyrazole derivatives have been reported to exhibit significant antimicrobial activity. For instance, a study highlighted the efficacy of pyrazole carboxamides against phytopathogenic fungi, indicating potential agricultural applications . The compound's structure allows it to interact with biological targets effectively, modulating their activity.

Agricultural Applications

Fungicides : The compound has shown promise as a fungicide. Research indicates that certain pyrazole derivatives can inhibit the growth of harmful fungi, making them suitable candidates for developing new agricultural fungicides . The effectiveness of these compounds can be attributed to their ability to disrupt fungal cell processes.

Material Science Applications

Polymer Chemistry : The unique properties of this compound make it a valuable building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, leading to improved performance in various applications.

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited enhanced cytotoxicity when used in combination with doxorubicin, suggesting a synergistic effect that could improve treatment outcomes for resistant cancer types .

Case Study 2: Antifungal Activity

In another investigation, several pyrazole derivatives were tested against common agricultural pathogens. The compound demonstrated significant antifungal activity against species like Rhizoctonia solani, with an effective concentration (EC50) lower than that of standard fungicides, indicating its potential as a bioactive agent in crop protection strategies .

Mechanism of Action

The mechanism of action of 2-[4-bromo-5-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets. The bromine and difluoromethyl groups can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

A structural and functional analysis of 2-[4-bromo-5-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid alongside analogous pyrazole-propanoic acid derivatives is provided below. Key differences in substituent positions, electronic effects, and molecular weights are highlighted.

Structural and Substituent Analysis

Compound Name Substituents (Pyrazole Positions) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound : this compound 4-Br, 5-CF₂H C₇H₇BrF₂N₂O₂ 269.04 High polarity due to Br; moderate lipophilicity from -CF₂H .
2-[4-Nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]propanoic acid 4-NO₂, 3-OCH₂CF₃ C₉H₉F₃N₂O₅ 306.18 Strong electron-withdrawing NO₂ group increases acidity; trifluoroethoxy enhances stability.
2-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid 4-CH₃, 3-CF₃ C₈H₉F₃N₂O₂ 222.17 Methyl improves solubility; CF₃ enhances metabolic resistance.
2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]propanoic acid 3-CF₂H C₆H₇F₂N₂O₂ 189.13 Simplified structure with reduced steric hindrance; lower molecular weight.
3-[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid 4-Br, 5-CH₃, 3-CF₃ C₈H₉BrF₃N₂O₂ 317.07 Bromine and CF₃ create strong electron-withdrawing effects; methyl moderates lipophilicity.
2-[4-Chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid 4-Cl, 3-CF₂H, 5-CH₃ C₈H₉ClF₂N₂O₂ 238.62 Chlorine (smaller than Br) reduces steric bulk; CF₂H and CH₃ balance polarity.

Functional Implications

Electron Effects: Bromine (Br) and nitro (NO₂) groups are strong electron-withdrawing substituents, increasing the acidity of the propanoic acid group compared to methyl or trifluoromethyl (-CF₃) derivatives . Difluoromethyl (-CF₂H) provides moderate electron-withdrawing effects while improving metabolic stability compared to non-fluorinated analogs .

Lipophilicity and Solubility: The trifluoromethyl (-CF₃) and trifluoroethoxy (-OCH₂CF₃) groups enhance lipophilicity, favoring membrane permeability but reducing aqueous solubility . Methyl (-CH₃) substituents improve solubility in polar solvents, as seen in 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid .

Biological Activity

2-[4-bromo-5-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This compound is characterized by its unique structural features, including a bromine atom and a difluoromethyl group, which may enhance its biological efficacy. This article aims to synthesize current research findings on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound can be represented as follows:

PropertyValue
Molecular FormulaC₅H₅BrF₂N₂O₂
Molecular Weight229.00 g/mol
CAS Number497832-99-2
SolubilityHigh
Log P2.53

Research indicates that compounds containing pyrazole moieties often exhibit significant biological activities through various mechanisms, including:

  • Inhibition of Enzyme Activity : Many pyrazole derivatives act as enzyme inhibitors, particularly against kinases involved in cancer progression. For instance, studies have shown that similar compounds inhibit the activity of vascular endothelial growth factor receptor (VEGFR) and fibroblast growth factor receptor (FGFR), which are crucial in tumor angiogenesis .
  • Androgen Receptor Modulation : Some pyrazole derivatives have been identified as selective androgen receptor modulators (SARMs), showing antagonistic activity against androgen receptors. This suggests potential applications in treating prostate cancer and other androgen-dependent conditions .

Antitumor Activity

A significant area of research has focused on the antitumor properties of pyrazole derivatives. For example, compounds structurally related to this compound have demonstrated:

  • Inhibition of Cancer Cell Proliferation : In vitro studies revealed that these compounds can effectively inhibit the proliferation of various cancer cell lines, including prostate cancer cells, by inducing apoptosis and cell cycle arrest .

Case Studies

  • Prostate Cancer Treatment : A study involving a related pyrazole compound showed promising results in reducing tumor size in xenograft models of prostate cancer. The compound exhibited high affinity for androgen receptors and demonstrated a favorable safety profile with minimal side effects .
  • Vascular Targeting : Another study highlighted the use of pyrazole derivatives in targeting angiogenic pathways in tumors. The compounds inhibited VEGF-induced endothelial cell proliferation significantly, suggesting their potential as anti-angiogenic agents .

Q & A

Q. What are the established synthetic routes for 2-[4-bromo-5-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves bromination of a pyrazole precursor followed by functionalization with difluoromethyl and propanoic acid groups. Key steps include:

  • Bromination : Use of N-bromosuccinimide (NBS) in dichloromethane under controlled temperatures (0–25°C) to avoid over-bromination .
  • Difluoromethylation : Introduction via nucleophilic substitution or radical-mediated reactions, requiring anhydrous conditions to preserve reagent reactivity .
  • Propanoic Acid Attachment : Achieved through alkylation or ester hydrolysis, with solvent choice (e.g., THF vs. DMF) impacting reaction rates and purity .
    Critical Parameters :
ParameterOptimal RangeImpact on Yield
Temperature0–25°CHigher temps risk side reactions (e.g., dehalogenation)
SolventDichloromethane/THFPolar aprotic solvents enhance solubility of intermediates
Reaction Time12–24 hrsShorter times lead to incomplete bromination

Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 2.8–3.2 ppm (propanoic acid CH₂), δ 6.0–6.5 ppm (pyrazole C-H), and δ 10–12 ppm (carboxylic acid -OH) confirm structural motifs .
    • ¹⁹F NMR : Distinct doublets for difluoromethyl (-CF₂H) near δ -110 to -120 ppm .
  • X-ray Crystallography : Resolves spatial arrangement of the pyrazole ring and bromine/difluoromethyl substituents. Crystallization in ethanol/water mixtures yields monoclinic crystals suitable for diffraction studies .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?

Methodological Answer:

  • Cross-Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated spectra to identify discrepancies caused by solvent effects or dynamic processes .
  • Crystallographic Refinement : Use software like SHELXL to model disorder in the difluoromethyl group, which may cause split peaks in NMR .
  • Dynamic NMR (DNMR) : Probe temperature-dependent conformational changes (e.g., rotational barriers in the pyrazole ring) that obscure spectral interpretations .

Q. What computational approaches optimize reaction pathways for synthesizing this compound?

Methodological Answer:

  • Quantum Chemical Calculations : Use Gaussian or ORCA to map bromination transition states, identifying energy barriers and preferred reaction coordinates .
  • Machine Learning (ML) : Train models on existing pyrazole reaction datasets to predict optimal solvents/catalysts. For example, ML-driven analysis of NBS reactivity in dichloromethane vs. DMF .
  • Microkinetic Modeling : Simulate batch vs. continuous-flow reactors to maximize yield while minimizing byproducts .

Q. What mechanistic insights exist for the bromination step in the synthesis of this compound?

Methodological Answer: Bromination likely proceeds via a radical or electrophilic pathway:

  • Radical Mechanism : NBS generates Br• radicals under light, abstracting hydrogen from the pyrazole C-H bond to form a carbon-centered radical, which reacts with Br₂ (from NBS decomposition) .
  • Electrophilic Substitution : In polar solvents, Br⁺ attacks the electron-rich pyrazole ring, guided by directing effects of existing substituents (e.g., difluoromethyl’s electron-withdrawing nature) .
    Key Evidence :
  • ESR spectroscopy detects Br• radicals during NBS reactions .
  • Hammett plots correlate substituent electronic effects with bromination rates .

Q. How can biological activity assays be designed to evaluate this compound’s potential as an antimicrobial agent?

Methodological Answer:

  • In Vitro Testing :
    • MIC Assays : Determine minimum inhibitory concentrations against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use broth microdilution methods with 96-well plates .
    • Time-Kill Curves : Assess bactericidal kinetics by sampling at 0, 2, 4, 8, and 24 hrs .
  • Mechanistic Studies :
    • Molecular Docking : Simulate binding to bacterial targets (e.g., dihydrofolate reductase) using AutoDock Vina. The pyrazole ring’s planarity and bromine’s hydrophobic interactions are critical .
    • Resistance Profiling : Serial passage experiments to detect mutation-driven resistance .

Data Contradiction Example :
If X-ray data shows a planar pyrazole ring but NMR suggests conformational flexibility, this may arise from:

  • Crystal Packing Forces : Stabilizing planar conformations in the solid state .
  • Solution-State Dynamics : Rapid ring puckering in solution broadens NMR peaks .

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